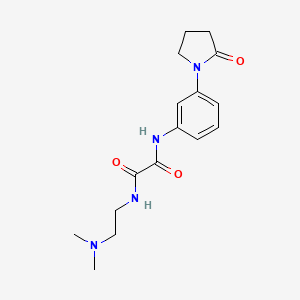

N1-(2-(dimethylamino)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Description

N1-(2-(dimethylamino)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct functional moieties:

- N2-substituent: A 3-(2-oxopyrrolidin-1-yl)phenyl group, featuring a pyrrolidone ring known for enhancing bioavailability and membrane permeability .

Oxalamides generally exhibit diverse biological activities, including umami taste modulation and kinase inhibition, depending on their substituents .

Properties

IUPAC Name |

N-[2-(dimethylamino)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O3/c1-19(2)10-8-17-15(22)16(23)18-12-5-3-6-13(11-12)20-9-4-7-14(20)21/h3,5-6,11H,4,7-10H2,1-2H3,(H,17,22)(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHABESMVFSNCRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(dimethylamino)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidinone ring, followed by the introduction of the oxalamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. These methods are optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification processes to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(dimethylamino)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylaminoethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N1-(2-(dimethylamino)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving neurological pathways.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-(dimethylamino)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Oxalamides

Key Observations :

- The target compound’s dimethylaminoethyl group distinguishes it from analogs with aromatic N1-substituents (e.g., methoxybenzyl in S336). This may enhance solubility in polar solvents or interaction with charged biological targets.

Table 2: Functional Roles of Oxalamides

Key Insights :

- The target compound’s lack of aromatic N1-substituents (common in flavoring agents) may redirect its utility toward pharmacological applications , particularly in central nervous system (CNS) disorders due to the pyrrolidone’s blood-brain barrier permeability .

- In contrast, methoxybenzyl- and pyridyl-substituted oxalamides are optimized for taste modulation, with established safety profiles in food .

Metabolism :

Table 3: Physicochemical Comparison

Biological Activity

N1-(2-(dimethylamino)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, with the molecular formula C19H26N4O3 and CAS number 941957-83-1, is a complex organic compound notable for its potential biological activities. Its unique structure features a pyrrolidinone ring and an oxalamide moiety, positioning it as a candidate for various therapeutic applications, particularly in medicinal chemistry.

Chemical Structure

The compound's structure can be represented as follows:

Biological Activity

Research indicates that compounds similar to this compound may exhibit significant biological activities, including:

- Neurological Effects : Potential applications in treating neurological disorders due to their ability to modulate neurotransmitter pathways.

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by interacting with specific molecular targets involved in cell cycle regulation.

- Enzyme Modulation : The compound has shown potential in modulating the activity of various enzymes, which could lead to therapeutic benefits in metabolic disorders.

The mechanism of action involves the compound's interaction with specific biological targets, such as enzymes and receptors. These interactions can lead to alterations in enzyme activity or receptor function, providing insights into its therapeutic potential. Understanding these interactions is crucial for evaluating its safety profile and efficacy.

Key Interactions

| Target Type | Interaction Type | Potential Effect |

|---|---|---|

| Enzymes | Inhibition | Reduced metabolic activity |

| Receptors | Agonism/Antagonism | Modulation of signaling pathways |

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N1-Ethyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide | Contains a methyl group on the phenyl ring | Simpler structure |

| N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl) oxalamide | Incorporates a pyridine ring | Different functional groups |

| N1-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide | Features a thiophene ring | Unique due to sulfur presence |

The distinct combination of functional groups in this compound imparts unique chemical and biological properties not found in similar compounds.

Study 1: Neurological Applications

A study conducted on related compounds demonstrated their efficacy in modulating neurotransmitter systems. The findings suggested that derivatives of oxalamides could enhance synaptic transmission and provide neuroprotective effects against neurodegenerative diseases.

Study 2: Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism was attributed to the induction of apoptosis via activation of caspase pathways.

Study 3: Enzyme Interaction

Research focusing on enzyme modulation revealed that this compound could inhibit key metabolic enzymes, leading to altered metabolic pathways that may be beneficial in treating metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.